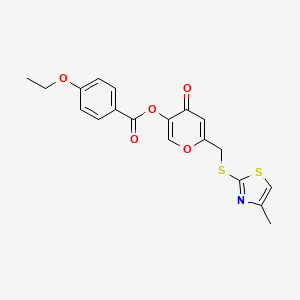![molecular formula C9H8N2O3 B2544641 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester CAS No. 119756-20-6](/img/structure/B2544641.png)
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is a heterocyclic compound that contains both pyrrole and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester typically involves the cyclization of pyrrole and pyrazine derivatives. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and materials science.
Mécanisme D'action
The exact mechanism of action of 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit key enzymes involved in microbial and viral replication.
Reactive Oxygen Species (ROS) Scavenging: The compound’s antioxidant properties allow it to neutralize ROS, reducing oxidative stress.
Signal Transduction Modulation: It may modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-A]pyrazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as antimicrobial and antiviral properties.
5H-Pyrrolo[2,3-B]pyrazine Derivatives: These derivatives are more active in kinase inhibition and have different biological activity profiles.
Uniqueness
1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings
Propriétés
IUPAC Name |
methyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-5-11-4-2-3-7(11)8(12)10-6/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARQCJFLBTLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2544558.png)
![[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid](/img/structure/B2544559.png)
![1-(2-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2544562.png)
![4-(dimethylsulfamoyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2544563.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2544566.png)
![6-hexyl-7-hydroxy-3-{7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-4-yl}-2H-chromen-2-one](/img/structure/B2544567.png)

![2-[[6-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]oxy]acetic acid](/img/structure/B2544573.png)

![2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene](/img/structure/B2544575.png)
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-hydroxy-1,2,4-triazine-6-carboxylate](/img/structure/B2544576.png)


